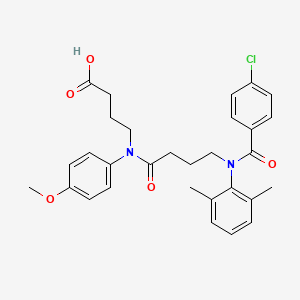
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H8ClNO It is a chlorinated ethanone derivative featuring a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone typically involves the chlorination of ethanone derivatives. One common method includes the reaction of pyrrole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Pharmaceutical Research: Explored for its potential as a building block in drug development.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a different position of the chlorine atom.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a phenyl ring with hydroxyl groups instead of a pyrrole ring.
Uniqueness
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the pyrrole ring and the position of the chlorine atom make it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C6H8ClNO |
|---|---|
Molekulargewicht |
145.59 g/mol |
IUPAC-Name |
2-chloro-1-(2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8ClNO/c7-5-6(9)8-3-1-2-4-8/h1,3H,2,4-5H2 |
InChI-Schlüssel |
POUVFFBTENVUQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)



![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)

